molecular formula C18H22N4O2S B2464914 N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 941974-94-3

N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2464914
CAS No.: 941974-94-3
M. Wt: 358.46
InChI Key: KQRUEPGGDVMVAW-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic thiazole-carboxamide derivative intended for research and experimental use. This compound is part of a class of heterocyclic molecules that have attracted significant interest in medicinal chemistry due to their diverse pharmacological potential . Thiazole-carboxamide scaffolds are frequently investigated as core structures in the discovery of novel therapeutic agents . Researchers explore these compounds for various applications, including their potential as antioxidants and as inhibitors of specific enzymes or kinases . Analyses of similar derivatives confirm that they often exhibit favorable drug-like properties, such as compliance with Lipinski's Rule of Five, suggesting potential for oral activity and making them valuable tools for preclinical research . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclopentyl-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-6-5-9-14(10-11)21-17(24)22-18-19-12(2)15(25-18)16(23)20-13-7-3-4-8-13/h5-6,9-10,13H,3-4,7-8H2,1-2H3,(H,20,23)(H2,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRUEPGGDVMVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the urea and carboxamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Urea Group: This step often involves the reaction of an amine with an isocyanate or carbodiimide.

    Formation of the Carboxamide Group: This can be done by reacting an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Chemical Reactions Analysis

N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activities make it a candidate for studying various biochemical pathways and mechanisms.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The urea and carboxamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Compounds (from ):

  • N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide : Features an allyl group instead of cyclopentyl and a thioxothiazolidine core. Exhibits moderate urease inhibition (IC₅₀ ~12 µM).
  • N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide : Benzyl substituent enhances aromatic interactions but reduces solubility compared to cyclopentyl. IC₅₀ ~8.5 µM.

Comparison with Target Compound: The cyclopentyl group in the target compound likely improves membrane permeability over the polar allyl or bulky benzyl groups.

Thiazole Carboxamide Derivatives ()

Key Compounds:

  • Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate : Pyridinyl substituent at position 2 enhances π-π stacking but lacks the urea moiety.
  • Amide derivatives [3a–s] : Varied amine couplings (e.g., isobutyl, 4-methylbenzyl) show that cyclopentyl substitution provides intermediate steric bulk, balancing target affinity and solubility.

Cyclopentyl vs. isobutyl groups in amide derivatives suggest cyclopentyl’s larger ring size improves hydrophobic interactions without excessive steric hindrance .

EGFR-Targeting Ureido-Thiazoles ()

Key Compounds:

  • Compound 8b (4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-methylquinazoline-2-carboxamide): Shares the m-tolyl-ureido motif. IC₅₀ = 14.8 nM against EGFR.
  • Compound 9 (N-(4-((4-phenoxyphenethyl)amino)quinazolin-6-yl)acrylamide): Lacks thiazole core but highlights the importance of urea in EGFR binding.

The m-tolyl-ureido group’s role in hydrogen bonding (e.g., with EGFR’s Met793) is conserved, suggesting similar binding modes .

Ureido-Isoquinoline Derivatives ()

Key Compounds:

  • 4-carboxymethyl-cyclohexyl trans-6-[3-(2,4-difluoro-phenyl)-ureido]-3,4-dihydro-1H-isoquinoline-2-carboxylate: Fluorinated aryl-ureido group enhances metabolic stability.
  • Analog with 2-chloro-phenyl substitution : Chlorine improves electronegativity but increases toxicity risks.

Comparison with Target Compound: The m-tolyl group in the target compound provides moderate electron-donating effects compared to halogenated aryl groups, which may optimize both potency and safety. The thiazole scaffold offers distinct ring strain and dipole interactions vs. isoquinoline .

Key Research Findings

Substituent Effects : Cyclopentyl groups balance lipophilicity and steric demand better than benzyl or allyl groups, as seen in urease inhibitors .

Ureido Group : The m-tolyl-ureido moiety is critical for hydrogen bonding in EGFR inhibition, as demonstrated by compound 8b’s sub-20 nM activity .

Synthetic Flexibility : Coupling cyclopentylamine to thiazole carboxylates (as in ) is a scalable route, though yields may vary with steric bulk .

Biological Activity

N-Cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound belonging to the thiazole derivative class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a carboxamide group, and various aromatic substituents. The general synthetic route involves:

  • Formation of the Thiazole Ring : Synthesized from thioamide and α-haloketone under basic conditions.
  • Carboxamide Group Introduction : Achieved through amidation reactions using amines and carboxylic acid derivatives.
  • Ureido Group Attachment : Formed by reacting isocyanates with amines, particularly m-tolyl isocyanate.

This synthetic pathway allows for the exploration of novel chemical reactions and the development of new therapeutic agents.

Biological Activity

This compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have indicated that thiazole derivatives can inhibit tumor growth by targeting specific cellular pathways, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through inhibition of pro-inflammatory cytokines such as TNFα and IL-6.
  • Antimicrobial Activity : Preliminary data suggest efficacy against various bacterial strains, making it a candidate for further development in infectious disease treatment.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical signaling pathways, leading to reduced cell proliferation.
  • Receptor Modulation : The compound could modulate receptor activity, influencing downstream signaling cascades that affect cell survival and inflammation.

Research Findings and Case Studies

Recent studies have provided insights into the effectiveness of this compound:

  • In Vitro Studies : Research demonstrated that the compound significantly reduced cell viability in cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 values ranging from 0.1 to 1 μM against IL-17 production) .
  • In Vivo Models : Animal studies indicated that administration of this compound resulted in reduced tumor size and improved survival rates in xenograft models .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
Anti-inflammatoryReduced cytokine production
AntimicrobialEfficacy against bacterial strains

Q & A

Q. What are the standard synthetic routes for N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Core Formation : React α-haloketones with thiourea under acidic/basic conditions to construct the thiazole ring .

Ureido Group Introduction : Couple the thiazole intermediate with m-tolyl isocyanate using a base (e.g., triethylamine) in anhydrous dichloromethane .

Carboxamide Functionalization : Employ coupling agents like EDCI/HOBt to attach the cyclopentylamine moiety to the thiazole-5-carboxylic acid intermediate .
Critical Conditions :

  • Temperature control (0–25°C) to prevent side reactions during urea bond formation.
  • Anhydrous solvents and inert atmosphere (N₂/Ar) for moisture-sensitive steps.
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Key techniques and markers include:
TechniqueCritical Markers
¹H/¹³C NMR - Thiazole C-H protons (δ 7.2–8.1 ppm).
- Ureido NH signals (δ 9.5–10.5 ppm, broad).
- Cyclopentyl CH₂ groups (δ 1.5–2.5 ppm) .
HRMS Molecular ion peak matching exact mass (e.g., [M+H]⁺ calculated for C₂₀H₂₃N₅O₂S: 414.1705) .
FT-IR Urea C=O stretch (~1640 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹) .
X-ray crystallography (using SHELXL ) is recommended for resolving stereochemical ambiguities.

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis, especially when dealing with sensitive functional groups?

  • Methodological Answer :
  • Stepwise Monitoring : Use TLC or HPLC to track intermediate formation and minimize side products (e.g., hydrolysis of the ureido group) .
  • Microwave-Assisted Synthesis : Reduce reaction time for temperature-sensitive steps (e.g., cyclization) while maintaining >80% yield .
  • Protecting Groups : Temporarily protect reactive sites (e.g., amine groups with Boc) during coupling reactions .
  • Statistical Design : Apply response surface methodology (RSM) to optimize solvent ratios, catalyst loading, and temperature .

Q. What strategies are recommended for resolving contradictions between in vitro biological activity data and computational predictions for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Validate kinase inhibition (e.g., EGFR) using both fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding .
  • Structural Dynamics : Perform molecular dynamics simulations to assess conformational changes in the target protein that may affect binding affinity .
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
    Example workflow:
     In silico docking → SPR validation → MD simulations → Metabolite profiling  

Q. What methodologies are employed to investigate the compound's interaction with kinase targets like EGFR, and how can binding affinities be quantitatively assessed?

  • Methodological Answer :
  • Biochemical Assays :
  • Kinase Inhibition : Measure IC₅₀ using ADP-Glo™ kinase assays (e.g., IC₅₀ = 14.8 nM for EGFR mutants ).
  • Cellular Efficacy : Assess antiproliferative activity in cancer cell lines (e.g., K562 xenograft models ).
  • Structural Biology :
  • Co-crystallization : Resolve ligand-target complexes using X-ray diffraction (SHELX ).
  • Hydrogen Bond Analysis : Identify critical interactions (e.g., urea NH with Glu762 in EGFR) .
  • Binding Affinity Tools :
MethodApplication
ITCThermodynamic profiling (ΔG, ΔH)
SPRReal-time kinetics (kₒₙ/kₒff)

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